molecular formula C8H16ClNO B6602507 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride CAS No. 2044722-83-8

2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride

Cat. No.: B6602507
CAS No.: 2044722-83-8
M. Wt: 177.67 g/mol
InChI Key: DMCGVEWQTVWULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride typically involves the reaction of 1-methylcyclopentyl ketone with ammonia under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride can be compared with other similar compounds such as:

  • 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride
  • 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride
  • 2-amino-1-(1-methylcyclobutyl)ethan-1-one hydrochloride

These compounds share similar structural features but differ in the size and shape of the cycloalkyl group. The unique structure of this compound imparts specific properties that make it suitable for certain applications .

Properties

IUPAC Name

2-amino-1-(1-methylcyclopentyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(7(10)6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGVEWQTVWULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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